Sodium methanolate

Catalog No.
S639113
CAS No.
124-41-4
M.F
CH4NaO
M. Wt
55.032 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sodium methanolate

CAS Number

124-41-4

Product Name

Sodium methanolate

IUPAC Name

sodium;methanolate

Molecular Formula

CH4NaO

Molecular Weight

55.032 g/mol

InChI

InChI=1S/CH4O.Na/c1-2;/h2H,1H3;

InChI Key

YWOITFUKFOYODT-UHFFFAOYSA-N

SMILES

C[O-].[Na+]

Solubility

Soluble in ethanol, methanol
Soluble in fats, esters
Insoluble in hydrocarbons and most common organic solvents
Solubility in water: reaction

Synonyms

Methanol Sodium Salt; Sodium Methoxide; Feldalat NM; Methoxysodium; SM 24; SM 28; Sodium Methanolate; Sodium Methoxylate; Sodium Methylate

Canonical SMILES

CO.[Na]

Isomeric SMILES

C[O-].[Na+]

Organic Synthesis:

  • Base and Catalyst: Sodium methoxide functions as a strong base and a catalyst in various organic reactions, including Claisen condensations, aldol condensations, and deprotonation steps. Its ability to deprotonate acidic protons facilitates further reactions by generating reactive nucleophiles.
  • Nucleophile: The methoxide ion (OCH₃⁻) acts as a nucleophile in reactions like methylation, where it replaces other leaving groups with a methyl group (CH₃). This plays a crucial role in the synthesis of various organic molecules, including pharmaceuticals, agrochemicals, and natural products.

Polymerization:

  • Initiator: Sodium methoxide can initiate the anionic polymerization of cyclic ethers like ethylene oxide, leading to the formation of high molecular weight polyethers. These polymers are used in various applications, such as electrolytes in batteries, lubricants, and components in personal care products.

Biodiesel Production:

  • Transesterification Catalyst: Sodium methoxide serves as a catalyst in transesterification reactions, which convert triglycerides (fats and oils) into biodiesel fuel. This process involves the reaction of triglycerides with methanol to form fatty acid methyl esters (FAME), the main component of biodiesel.

Other Applications:

  • Demethylation: Sodium methoxide can be used for demethylation reactions in specific contexts, such as the removal of methyl protecting groups in organic synthesis.
  • Purification: It finds use in the purification of some organic compounds by extracting acidic impurities.

Sodium methoxide is the simplest alkali metal alkoxide, formed by the deprotonation of methanol (CH₃OH) []. It appears as a white, hygroscopic (readily absorbs moisture) powder []. Its significance lies in its strong basic character, making it a valuable reagent for various organic transformations [].


Molecular Structure Analysis

The Lewis structure of sodium methoxide features an ionic bond between sodium (Na⁺) and a methoxide anion (CH₃O⁻). The methoxide anion has a tetrahedral geometry with the carbon atom (C) at the center bonded to three hydrogen atoms (H) and a single oxygen atom (O) with a negative formal charge. The sodium cation loses its single valence electron, resulting in a stable octet configuration for both Na⁺ and CH₃O⁻ [].


Chemical Reactions Analysis

Sodium methoxide participates in various chemical reactions due to its strong basicity and nucleophilicity (attracted to positively charged centers). Here are some key reactions:

  • Deprotonation

    Sodium methoxide acts as a base, abstracting a proton (H⁺) from weakly acidic compounds like alcohols (ROH) to generate alkoxide ions (RO⁻) and methane (CH₄). This reaction is crucial for various organic syntheses [].

    CH₃OH + NaCH₃O → CH₃ONa + CH₄ (Eq. 1) []

  • Claisen condensation

    This reaction utilizes sodium methoxide as a catalyst to form β-ketoesters (compounds with a carbonyl group next to a ketone or ester) from esters and aldehydes or ketones [].

    RCOOCH₃ + CH₃CHO + NaCH₃O → RCOC(CH₃)=CHCOO⁻Na⁺ + CH₃OH (Eq. 2) []

  • Transesterification

    This reaction plays a vital role in biodiesel production. Sodium methoxide acts as a catalyst, converting triglycerides (fats and oils) into fatty acid methyl esters (biodiesel) and glycerol [].

    Triglyceride + 3 CH₃OH → 3 Fatty Acid Methyl Esters + Glycerol (Eq. 3) []

  • Williamson ether synthesis

    Sodium methoxide serves as a base for the synthesis of ethers (compounds with an oxygen atom connecting two alkyl groups) from haloalkanes (compounds with a halogen atom bonded to an alkyl group) and alcohols [].

    RX + CH₃OH + NaCH₃O → R-O-CH₃ + NaX (Eq. 4) [] (X represents a halogen)


Physical And Chemical Properties Analysis

  • Formula: CH₃ONa
  • Molar mass: 54.03 g/mol []
  • Melting point: 127 °C []
  • Boiling point: Decomposes above 300 °C []
  • Solubility: Soluble in methanol, ethanol, and liquid ammonia; insoluble in non-polar solvents like hydrocarbons []
  • Stability: Hygroscopic, reacts violently with water and acids []

Physical Description

Sodium methylate is a white amorphous powder. It reacts with water to form sodium hydroxide, a corrosive material, and methyl alcohol, a flammable liquid. The heat from this reaction may be sufficient to ignite surrounding combustible material or the sodium methylate itself if the water is present in only small amounts. It is used to process edible fats and oils, and to make other chemicals.
Liquid; OtherSolid, Liquid
WHITE HYGROSCOPIC POWDER.

Color/Form

Amorphous, free flowing powder
Tetragonal crystals

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

55.01598403 g/mol

Monoisotopic Mass

55.01598403 g/mol

Heavy Atom Count

3

Density

greater than 1 at 68 °F (USCG, 1999)
1.3 g/cm³

Melting Point

No melting point; decomposes at >50 °C

UNII

IG663U5EMC

GHS Hazard Statements

Aggregated GHS information provided by 784 companies from 24 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 2 of 784 companies. For more detailed information, please visit ECHA C&L website;
Of the 23 notification(s) provided by 782 of 784 companies with hazard statement code(s):;
H228 (44.12%): Flammable solid [Danger Flammable solids];
H251 (92.58%): Self-heating;
may catch fire [Danger Self-heating substances and mixtures];
H290 (50.51%): May be corrosive to metals [Warning Corrosive to Metals];
H302 (55.37%): Harmful if swallowed [Warning Acute toxicity, oral];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (18.41%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Solvents

Pictograms

Flammable Irritant

Flammable;Corrosive;Irritant

Impurities

In 97.5% sodium methylate powder: 0.5% sodium hydroxide; 0.3% sodium formate; 0.4% sodium carbonate; 0.5% free methanol.

Other CAS

124-41-4

Wikipedia

Sodium methoxide

Use Classification

Fire Hazards -> Flammable - 4th degree, Reactive - 2nd degree

Methods of Manufacturing

Reaction of molten sodium with methyl alcohol or by the reaction of methyl alcohol with sodium amalgam obtained from the electrolysis of brine.

General Manufacturing Information

All other basic organic chemical manufacturing
All other chemical product and preparation manufacturing
Paint and coating manufacturing
Plastic material and resin manufacturing
Wholesale and retail trade
Methanol, sodium salt (1:1): ACTIVE

Storage Conditions

Fireproof. Separated from strong oxidants, strong acids, food and feedstuffs. Cool. Dry.

Stability Shelf Life

Sensitive to air and moisture
Decomposed by wate

Dates

Modify: 2023-08-15

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